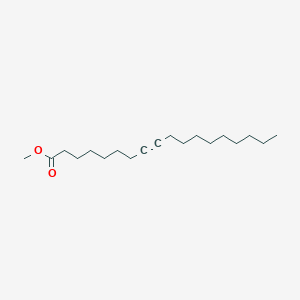

Methyl 8-octadecynoate

Description

Properties

CAS No. |

18545-05-6 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl octadec-8-ynoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13-18H2,1-2H3 |

InChI Key |

JWAIBHMBTQVQOO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC#CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCCC#CCCCCCCC(=O)OC |

Synonyms |

8-Octadecynoic acid methyl ester |

Origin of Product |

United States |

Natural Occurrence and Research on Biological Isolation

Identification in Botanical Extracts and Natural Sources

The presence of Methyl 8-octadecynoate in the plant kingdom is a subject of ongoing research, with specific findings highlighting its existence in floral extracts.

A notable occurrence of this compound has been documented in the flowers of Ceiba chodatii Hassl., a species of deciduous tree belonging to the Malvaceae family. mdpi.com A comprehensive investigation of the chemical constituents of C. chodatii flowers led to the identification of this compound within the lipoidal fraction of the plant material. mdpi.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) analysis of the petroleum ether fraction of C. chodatii flowers revealed a complex mixture of metabolites. This analysis identified this compound as one of the constituents. mdpi.com The lipoidal components were dominated by long-chain aliphatic esters, accounting for a significant portion of the extract. mdpi.comnih.gov The identification of this compound is significant as it represents a novel finding within the Ceiba genus. mdpi.com

The following table details the major classes of compounds identified alongside this compound in the petroleum ether fraction of C. chodatii flowers.

| Compound Class | Percentage of Total Identified Constituents |

| Long-chain aliphatic esters | 77.016% |

| Ketones | 6.396% |

| Aliphatic hydrocarbons | 5.757% |

| Fatty alcohols | 3.718% |

| Aromatic acid esters | 2.794% |

| Alkylamides | 1.58% |

| Aldehydes | 1.035% |

| Aromatic hydrocarbons | 0.31% |

| Ethers | 0.29% |

Data sourced from El-Shazly, A.M. et al. (2022). mdpi.com

The discovery of this compound in Ceiba chodatii is contextualized by the broader presence of acetylenic fatty acid esters in various plant sources, particularly in seed oils. A well-studied example is methyl santalbate (methyl (E)-octadec-11-en-9-ynoate), which is derived from santalbic acid. nih.govmdpi.com Santalbic acid is a major component of the seed oil of Santalum acuminatum (quandong) and is also found in other sandalwood species like Santalum album. nih.govaocs.org

These acetylenic fatty acids are recognized for their unique chemical structures, which distinguish them from more common dietary fatty acids. aocs.org The presence of a triple bond imparts specific chemical properties that have made them subjects of interest for various chemical syntheses. For instance, methyl santalbate has been utilized as a starting material for the preparation of deuterium-labeled conjugated linoleic acid (CLA) isomers for use in metabolism studies. mdpi.com

The study of acetylenic fatty acids extends to other plant families as well. For example, crepenynic acid (cis-9-octadecen-12-ynoic acid) was first isolated as its methyl ester from the seed oil of Crepis foetida. researchgate.net This and other related acetylenic acids are also found in the seed oils of various Afzelia species. researchgate.net The investigation into these compounds has been facilitated by their occurrence in significant quantities in certain seed oils, making them accessible for research and potential applications. researchgate.net

Methodologies for Isolation and Enrichment from Complex Matrices

The isolation and enrichment of this compound and related acetylenic fatty acid esters from complex natural extracts require a combination of chromatographic techniques. The process typically begins with the extraction of lipids from the plant material, followed by purification steps to separate the target compound from a multitude of other components.

A general workflow for the isolation of fatty acid methyl esters from plant tissues involves an initial extraction, often with a nonpolar solvent like petroleum ether or hexane, to obtain a crude lipid extract. This is followed by transesterification to convert the fatty acids into their methyl esters if they are present as triglycerides or other esters in the source material. nih.gov

For the specific case of isolating compounds from Ceiba chodatii flowers, researchers started with a petroleum ether extract. A portion of this extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel. mdpi.com This initial fractionation step used a gradient of petroleum ether and ethyl acetate (B1210297) to separate the complex mixture into several less complex subfractions. mdpi.com

Further purification of the relevant subfractions is typically achieved through column chromatography (CC), also using silica gel and a gradient elution system of solvents like petroleum ether and chloroform. mdpi.com This allows for a finer separation of compounds based on their polarity.

For the targeted isolation and enrichment of specific fatty acid methyl esters, including acetylenic ones, high-performance liquid chromatography (HPLC) is a powerful tool. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating fatty acid methyl esters. nih.gov Preparative RP-HPLC can be used to isolate pure compounds in larger quantities. nih.gov

Another advanced technique employed for the separation of acetylenic fatty acids from seed oils is semi-preparative supercritical fluid chromatography (SFC). researchgate.net This method has been successfully used to isolate and purify uncommon acetylenic polyunsaturated fatty acid ethyl esters. researchgate.net

The identification and structural confirmation of the isolated compounds are then carried out using spectroscopic methods, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net

Advanced Synthetic Methodologies for Methyl 8 Octadecynoate and Analogues

Strategic Approaches to Acetylenic Ester Synthesis

The creation of acetylenic esters relies on fundamental organic reactions that allow for the construction of the carbon skeleton and the introduction of the characteristic alkyne group.

Chain Elongation and Functional Group Interconversion Pathways

A primary strategy in the synthesis of long-chain acetylenic esters is the stepwise extension of a carbon chain, a process known as homologation. dntb.gov.ua This can be achieved through various methods, including the use of organometallic reagents to add carbon units to a reactive site. Functional group interconversion is another critical aspect, where one functional group is transformed into another. ic.ac.uk For instance, an alcohol can be converted to a leaving group, such as a tosylate or a halide, to facilitate a nucleophilic substitution reaction that introduces the acetylenic moiety. ub.edu

The synthesis of saturated fatty acids, which can be precursors to their unsaturated counterparts, begins with acetyl-CoA and involves a series of four key reactions: a Claisen-like condensation, reduction to a β-hydroxyacyl-ACP, dehydration to an α,β-unsaturated acyl-ACP, and a final reduction to the elongated acyl chain. nih.gov These fundamental biosynthetic principles are adapted in synthetic chemistry to build complex fatty acid structures.

Preparation of Intermediates for Unsaturated Fatty Esters

The synthesis of unsaturated fatty esters often requires the preparation of specific intermediates. acs.org For example, fatty nitriles can serve as valuable precursors and can be synthesized from fatty acids or their esters. csic.es One method involves the reaction of fatty acids with sodium azide (B81097), triethylamine, triphenylphosphine, and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) in a one-pot procedure to yield fatty nitriles in high yields. csic.es Another approach utilizes diisobutylaluminium hydride (DIBAL-H) and ammonium (B1175870) chloride to convert fatty acids and their derivatives into nitriles. csic.es

The esterification of fatty acids is a fundamental step in preparing methyl esters. aocs.org This is commonly achieved through acid-catalyzed reactions with an alcohol, such as methanol (B129727), in the presence of catalysts like hydrogen chloride or sulfuric acid. aocs.org Base-catalyzed transesterification is also a widely used method for converting triglycerides into fatty acid methyl esters, but it requires an anhydrous environment to prevent saponification. aocs.org

Synthesis of Position Isomers and Functionalized Derivatives

The versatility of synthetic methodologies allows for the creation of a diverse range of acetylenic fatty ester analogues, including positional isomers and derivatives containing additional functional groups or heteroatoms.

Derivatization from Methyl Ricinoleate (B1264116) Precursors

Methyl ricinoleate, derived from castor oil, is a valuable starting material for the synthesis of various functionalized fatty esters. scispace.comgoogle.com Its inherent hydroxyl group and double bond provide reactive sites for a variety of chemical transformations. For example, methyl ricinoleate can be converted into keto-acetylenic fatty esters. A specific example is the synthesis of methyl 12-oxo-9-octadecynoate, which is achieved through bromination and dehydrobromination of methyl ricinoleeate, followed by oxidation. nih.gov

The table below outlines the conversion of methyl ricinoleate to a key keto-acetylenic intermediate.

| Starting Material | Key Transformation Steps | Product |

| Methyl Ricinoleate | 1. Bromination-Dehydrobromination2. Oxidation | Methyl 12-oxo-9-octadecynoate |

This table illustrates a synthetic pathway from a readily available natural product to a functionalized acetylenic ester.

Incorporation of Heteroatoms into Acetylenic Fatty Esters (e.g., Tellura, Thia Fatty Esters)

The incorporation of heteroatoms, such as tellurium and sulfur, into the carbon chain of fatty esters creates novel analogues with unique properties.

Tellura Fatty Esters: The synthesis of acetylenic tellura fatty acid esters allows for the placement of a tellurium atom at specific positions within the alkyl chain. sci-hub.se One synthetic strategy involves reacting an appropriate ω-alkyn-1-ol with a tellurium-containing reagent. sci-hub.se For instance, to synthesize methyl 9-tellura-10-octadecynoate, 1-lithium nonyne is reacted with tellurium metal, and the resulting intermediate is then coupled with methyl 8-bromooctanoate. sci-hub.se

Thia Fatty Esters: Thia fatty acids, which contain a sulfur atom in the carbon backbone, are another important class of modified fatty acids. nih.gov The synthesis of these compounds can be adapted to include acetylenic functionalities. For example, a novel 18F-labeled 4-thia oleate (B1233923) analog, 18-(18F)-fluoro-4-thia-oleate, was synthesized from a corresponding bromoester, demonstrating the feasibility of creating complex thia fatty esters for specialized applications. nih.gov

The following table summarizes the synthesis of a specific tellura fatty ester.

| Reactant 1 | Reactant 2 | Product | Yield |

| 1-Lithium nonyne and Tellurium | Methyl 8-bromooctanoate | Methyl 9-tellura-10-octadecynoate | 31% |

This table provides a concise summary of the reactants, product, and yield for the synthesis of a heteroatom-containing acetylenic fatty ester.

Synthesis of Keto-Acetylenic Fatty Esters

Keto-acetylenic fatty esters are valuable intermediates in organic synthesis. As mentioned previously, methyl 12-oxo-9-octadecynoate can be prepared from methyl ricinoleate. nih.gov Another approach to synthesizing keto-acetylenic fatty esters involves the oxidation of the corresponding hydroxy-acetylenic precursor. For example, the oxidation of fluorohydrin or chlorohydrin derivatives of acetylenic esters can yield the corresponding fluoro- or chloro-keto acetylenic fatty esters. nih.gov These reactions are often carried out using oxidizing agents like chromic acid. nih.gov

The table below shows the synthesis of a halo-keto-acetylenic fatty ester.

| Precursor | Reagent | Product | Yield |

| anti-chlorohydrin derivative of methyl trans-11,12-epoxy-octadec-9-ynoate | Chromic Acid | Chloro-keto acetylene | 73% |

This table details the transformation of a chlorohydrin precursor to a keto-acetylenic fatty ester.

Synthesis of Hydroxy- and Dihydroxy-Acetylenic Fatty Esters

The introduction of hydroxyl groups into the carbon chain of acetylenic fatty esters like methyl 8-octadecynoate generates molecules with modified polarity and potential for further chemical transformations. These functionalized analogues are valuable in the study of fatty acid metabolism and as precursors for more complex chemical structures. Synthetic strategies typically involve the direct oxidation of the acetylenic bond or the reduction of a corresponding keto-acetylenic precursor.

Detailed Research Findings

Research into the synthesis of hydroxylated acetylenic fatty esters has yielded several effective methodologies. A common approach involves the oxidation of an acetylenic fatty ester using specific oxidizing agents. For instance, the oxidation of acetylenic fatty esters with selenium dioxide and tert-butyl hydroperoxide is a known method to introduce hydroxyl groups.

Another significant pathway is the reduction of keto-acetylenic fatty esters. Compounds such as methyl 8-oxo-9-octadecynoate and methyl 11-oxo-9-octadecynoate can be synthesized and subsequently reduced to their corresponding hydroxy derivatives. aocs.org The reduction of a keto group to a hydroxyl group can be achieved using reducing agents like potassium borohydride, which selectively reduces ketones in the presence of esters and triple bonds. sciencemadness.org

The synthesis of dihydroxy-acetylenic fatty esters often involves the oxidation of the triple bond. For example, methyl 11,12-dihydroxy-9-octadecynoate has been synthesized and characterized. aocs.org Similarly, vicinal diols can be created on shorter chain fatty esters, such as methyl 7,8-dihydroxytetradecanoate, using methods like asymmetric synthesis followed by enantioselective HPLC for purification. researchgate.net

Spectroscopic analysis is crucial for the characterization of these hydroxylated products. In the ¹H-NMR spectrum of methyl 12-hydroxy-9-octadecynoate, the propargylic protons at C-8 and C-11 appear as a multiplet at 2.20 ppm, while the proton on the hydroxyl-bearing carbon (C-12) is observed as a multiplet at 3.96 ppm. aocs.org For dihydroxy compounds, the signals are distinct. In methyl 11,12-dihydroxy-9-octadecynoate, the propargylic protons at C-8 produce a triplet at 2.20 ppm, the proton at C-12 gives a multiplet at 3.59 ppm, and the proton at C-11 results in a doublet at 4.12 ppm. aocs.org For a non-vicinal diol like methyl 8,11-dihydroxy-9-octadecynoate, the protons attached to the hydroxyl-bearing carbons are seen as a triplet at 4.39 ppm. aocs.org

The synthesis of analogues often starts from readily available hydroxylated fatty acids like ricinoleic acid. mdpi.comnih.gov Methodologies have been developed to synthesize a variety of stereoisomers of hydroxy- and dihydroxy-fatty esters in highly enantioenriched forms, demonstrating the versatility of these synthetic approaches. researchgate.net

Data Tables

Table 1: Synthesized Monohydroxy-Acetylenic Fatty Esters and Analogues

| Compound Name | Starting Material/Precursor | Key Synthetic Step/Reagent | Reference |

| Methyl 12-hydroxy-9-octadecynoate | Methyl 9-octadecynoate | Oxidation | aocs.org |

| Methyl 8-hydroxy-11(E), 9a-octadecenynoate | Not specified | Not specified | aocs.org |

| Methyl 7-hydroxytetradecanoate | Not specified | Asymmetric synthesis | researchgate.net |

| Methyl 8-hydroxytetradecanoate | Not specified | Asymmetric synthesis | researchgate.net |

| Methyl 12-hydroxyoctadec-9-enoate (Methyl Ricinoleate) | Ricinoleic Acid | Esterification | mdpi.com |

| 12-hydroxy-octadecynoic acid | 12-Oxo-9-octadecynoic acid | Potassium borohydride | sciencemadness.org |

Table 2: Synthesized Dihydroxy-Acetylenic Fatty Esters and Analogues

| Compound Name | Starting Material/Precursor | Key Synthetic Step/Reagent | Reference |

| Methyl 11,12-dihydroxy-9-octadecynoate | Methyl 9-octadecynoate | Oxidation | aocs.org |

| Methyl 8,11-dihydroxy-9-octadecynoate | Methyl 9-octadecynoate | Oxidation | aocs.org |

| Methyl 7,8-dihydroxytetradecanoate | Not specified | Asymmetric synthesis | researchgate.net |

Sophisticated Chemical Transformations and Derivatization Strategies

Reactivity of the Alkyne Moiety and Ester Group

The chemical behavior of methyl 8-octadecynoate is dictated by the reactivity of its two primary functional groups: the internal carbon-carbon triple bond (alkyne) and the methyl ester. The alkyne is a region of high electron density, making it susceptible to electrophilic attack and a variety of addition reactions. The triple bond can also be selectively oxidized or reduced. The ester group, on the other hand, is generally less reactive but can undergo hydrolysis, transesterification, or reduction under specific conditions. The interplay between these two functionalities allows for a diverse array of chemical modifications.

Controlled Functionalization Reactions

The internal alkyne of this compound can undergo a variety of controlled functionalization reactions. These reactions are crucial for introducing new atoms or molecular fragments with high precision, leading to the synthesis of complex molecules. For instance, transition-metal-catalyzed reactions provide a powerful tool for the chemo- and regioselective functionalization of the alkyne. One notable example is the aryl-rhodation of the alkynoate unit, which can be followed by intramolecular trapping of the resulting alkenyl-metal intermediate. acs.org This strategy, utilizing organoboron reagents in the presence of a rhodium catalyst, allows for the construction of carbo- and heterocyclic structures. The specific outcome of these reactions, such as the size of the resulting ring, can be influenced by the substitution pattern of the reactants. acs.org

The ester functionality can also be targeted for controlled modifications. Standard procedures such as hydrolysis can convert the methyl ester to the corresponding carboxylic acid, which can then be further derivatized. Transesterification allows for the exchange of the methyl group for other alkyl or aryl groups, thereby altering the physical and chemical properties of the molecule.

Oxidation Reactions for Hydroxy and Keto Derivatives

Oxidation of the alkyne in this compound can lead to the formation of valuable hydroxy and keto derivatives. The specific products obtained depend on the oxidizing agent and the reaction conditions employed.

The use of selenium dioxide (SeO2) in combination with tert-butyl hydroperoxide (TBHP) is a well-established method for the allylic oxidation of alkenes. nih.govchemrxiv.orgthieme-connect.deresearchgate.net While this compound does not possess a traditional allylic position relative to a double bond, the methylene (B1212753) groups adjacent to the alkyne (the propargylic positions) are activated towards oxidation. This method can be employed to introduce hydroxyl groups at these positions. The reaction typically proceeds via an ene-type reaction followed by a acs.orgmasterorganicchemistry.com-sigmatropic rearrangement. nih.gov The use of a catalytic amount of SeO2 with a stoichiometric amount of a co-oxidant like TBHP makes this a more environmentally friendly approach compared to using stoichiometric selenium dioxide. chemrxiv.org

A study on the oxidation of acetylenic fatty esters with selenium dioxide/tert-butyl hydroperoxide has been reported, indicating the utility of this reagent system for functionalizing such molecules. aocs.org

Chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) or a dichromate salt in the presence of acid, is a powerful oxidizing agent. libretexts.orgyoutube.com It can be used to oxidize internal alkynes to α-dicarbonyl compounds (α-diketones). The reaction of this compound with chromic acid would be expected to yield methyl 8,9-dioxooctadecanoate. This transformation provides a direct route to vicinal diketones, which are important synthetic intermediates. It is important to note that chromic acid is a strong oxidant and can potentially lead to cleavage of the carbon-carbon triple bond under harsh conditions.

Halogenation and Halohydrin Formation

The internal alkyne of this compound can undergo halogenation and halohydrin formation, although these reactions are more commonly described for alkenes.

Halogenation of alkynes with reagents like chlorine (Cl2) or bromine (Br2) typically proceeds through a bridged halonium ion intermediate, similar to alkenes. masterorganicchemistry.comlibretexts.orgyoutube.comchemistrysteps.comorganicchemistrytutor.com The addition of one equivalent of the halogen leads to the formation of a trans-dihaloalkene. masterorganicchemistry.comchemistrysteps.com The reaction of this compound with one equivalent of bromine would be expected to yield the corresponding (E)-8,9-dibromo-8-octadecenoate. The addition of a second equivalent of the halogen results in the formation of a tetrahaloalkane. masterorganicchemistry.com

Halohydrin formation involves the reaction of an alkyne with a halogen in the presence of water. wikipedia.orgkhanacademy.orgleah4sci.comlibretexts.orgyoutube.com This reaction also proceeds through a halonium ion intermediate, which is then attacked by a water molecule. For an internal alkyne like that in this compound, this would lead to the formation of a β-halo enol, which would then tautomerize to the more stable α-halo ketone.

Cyclization and Rearrangement Processes

The long carbon chain of this compound, coupled with the reactivity of the alkyne, can facilitate various cyclization and rearrangement reactions, leading to the formation of cyclic and rearranged products.

Intramolecular cyclization of unsaturated fatty acid esters can be induced under various conditions, often involving the generation of a reactive intermediate such as a carbocation. youtube.com For this compound, acid-catalyzed hydration of the alkyne could generate a carbocation, which could then be trapped by the ester carbonyl or another part of the long alkyl chain, leading to lactones or other cyclic structures.

Rearrangement reactions of acetylenic fatty acid esters can also occur. For example, mass spectrometric analysis of isomeric methyl octadecynoates has shown that McLafferty-type rearrangements of allenic intermediates, formed from the initial acetylenic esters, are characteristic fragmentation pathways. nih.gov While this is observed in the gas phase under mass spectrometry conditions, it highlights the potential for rearrangements in this class of molecules. Other types of rearrangements, such as the Wolff rearrangement of acyl carbenes, can lead to chain-extended products, though this would require initial conversion of the ester to a diazo ketone. libretexts.org

Below is a table summarizing the described transformations:

| Section | Transformation | Reagents/Conditions | Expected Product(s) |

| 4.1.1 | Controlled Functionalization | Transition Metal Catalysis (e.g., Rh) with Organoboron Reagents | Carbo- and heterocyclic derivatives |

| 4.1.2.1 | Selective Hydroxylation | Selenium Dioxide (catalytic), tert-Butyl Hydroperoxide (TBHP) | Propargylic alcohols |

| 4.1.2.2 | Chromic Acid Oxidation | Chromic Acid (H2CrO4) | α-Diketone (Methyl 8,9-dioxooctadecanoate) |

| 4.1.3 | Halogenation | Halogen (e.g., Br2, 1 equivalent) | trans-Dihaloalkene |

| 4.1.3 | Halohydrin Formation | Halogen (e.g., Br2), Water | α-Halo ketone |

| 4.2 | Intramolecular Cyclization | Acid catalysis | Lactones, other cyclic structures |

| 4.2 | Rearrangement | Mass Spectrometry (observed) | Allenic intermediates |

Applications of Click Chemistry and Related Coupling Reactions

Click chemistry refers to a class of reactions that are modular, wide in scope, high-yielding, and generate minimal byproducts. The CuAAC reaction for triazole synthesis is the premier example of this concept.

The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would produce a highly stable, covalently linked 1,2,3-triazole derivative. This powerful ligation chemistry allows for the straightforward coupling of the fatty acid ester backbone to other molecules, such as biomolecules, polymers, or fluorescent tags, that have been functionalized with an azide group.

While a specific reaction termed "Cu-Zn alloy coupling" is not a standard named reaction in organic synthesis involving alkynes, both copper and zinc play crucial roles in various coupling reactions. The Sonogashira coupling, for example, uses a palladium catalyst with a copper(I) co-catalyst to couple alkynes with aryl or vinyl halides. wikipedia.org

Zinc is famously used in the Reformatsky reaction , where an α-halo ester is treated with zinc dust to form an organozinc reagent (a Reformatsky enolate). wikipedia.orgbyjus.comnrochemistry.comlibretexts.org This enolate can then add to carbonyl compounds like aldehydes or ketones. Although this reaction does not directly involve the alkyne of this compound, it highlights the utility of zinc in forming C-C bonds in a related chemical context. A hypothetical application could involve derivatizing the ester chain to include a carbonyl group, which could then participate in a Reformatsky reaction.

Table 2: Comparison of Related Coupling Reactions

| Reaction | Key Metal(s) | Reactants | Bond Formed |

|---|---|---|---|

| Click Chemistry (CuAAC) | Copper (Cu) | Alkyne + Azide | C-N and N-N (Triazole ring) |

| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp2) |

| Reformatsky Reaction | Zinc (Zn) | α-Halo Ester + Carbonyl Compound | C-C |

Nucleophilic substitution reactions, such as Sₙ1 and Sₙ2, typically occur at sp³-hybridized carbon atoms bearing a leaving group. scispace.commdpi.com The sp-hybridized carbons of the triple bond in this compound are electron-rich due to the π-systems and are not susceptible to direct nucleophilic substitution in the Sₙ1 or Sₙ2 sense. libretexts.orgyoutube.com Attack by a nucleophile would require overcoming significant electrostatic repulsion and would lead to a highly unstable vinyl anion intermediate.

However, related transformations are possible. Nucleophilic addition to the alkyne can occur, particularly if the alkyne is activated by an adjacent electron-withdrawing group or catalyzed by a transition metal. Furthermore, if a leaving group were present on a carbon atom adjacent to the triple bond (a propargylic position), this position would be highly activated towards nucleophilic substitution. Such a derivative could potentially be synthesized from this compound through allylic/propargylic functionalization reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analyses, offers an in-depth view of the chemical environment of each atom within a molecule. This allows for the unambiguous assignment of the structure of methyl 8-octadecynoate and its derivatives.

Analysis of ¹H NMR Chemical Shifts for Alkyne, Allylic, and Hydroxy/Keto Protons

The ¹H NMR spectrum provides critical data on the electronic environment of protons, allowing for the identification of key structural motifs. In derivatives of this compound, such as those containing hydroxyl groups, the chemical shifts of protons adjacent to the alkyne (propargylic protons) and any nearby double bonds (allylic protons) are particularly diagnostic.

In unsaturated fatty acid esters, allylic protons, which are on a carbon atom adjacent to a double bond, typically resonate in a specific region of the ¹H NMR spectrum. For instance, in a related compound, methyl 8-hydroxy-11(E),9a-octadecenynoate, which contains both a double and a triple bond, the allylic protons at the C-13 position appear as a doublet of triplets at 2.08 ppm. aocs.org The presence of a hydroxyl group can cause the signals of allylic protons to split compared to their non-hydroxylated counterparts. aocs.org

Propargylic protons are those located on a carbon atom adjacent to an alkyne (triple bond). Their chemical shifts are highly informative for confirming the position of the triple bond. In the ¹H-NMR spectrum of methyl 12-hydroxy-9-octadecynoate, the propargylic protons at C-8 and C-11 produce a multiplet signal around 2.20 ppm. aocs.org Similarly, for methyl 11,12-dihydroxy-9-octadecynoate, a triplet corresponding to the propargylic protons at C-8 is observed at 2.20 ppm. aocs.org In acetylenic tellura fatty acid esters, the interaction between the tellurium atom and the acetylenic system can cause the methylene (B1212753) protons adjacent to the triple bond to be clearly resolved, with distinct triplets observed for the protons at the 8- and 12-positions in one analyzed isomer. sci-hub.se

Table 1: ¹H NMR Chemical Shifts for Protons in Hydroxylated Octadecynoate Derivatives

| Compound | Proton Position | Chemical Shift (ppm) | Multiplicity |

| Methyl 8-hydroxy-11(E),9a-octadecenynoate | Allylic (C-13) | 2.08 | Doublet of Triplets |

| Methyl 12-hydroxy-9-octadecynoate | Propargylic (C-8, C-11) | 2.20 | Multiplet |

| Methyl 11,12-dihydroxy-9-octadecynoate | Propargylic (C-8) | 2.20 | Triplet |

Note: The data presented is for derivatives of this compound and is used to illustrate typical chemical shift ranges.

¹H NMR spectroscopy is a powerful tool for differentiating between diastereomers, such as the erythro and threo forms of dihydroxy compounds. For synthetic allylic dihydroxy compounds, the erythro and threo diastereomers can be distinguished by the chemical shift of their olefinic protons. aocs.org The peak for the olefinic protons in the erythro diastereomer is typically found slightly downfield (by 0.02-0.05 ppm) compared to the threo diastereomer. aocs.org For example, in studies of 2(E)-ene-1,4-diols, the olefinic protons of the erythro form resonate at 5.60-5.68 ppm in deuteromethanol, a slight but consistent downfield shift from their threo counterparts. aocs.org This subtle difference allows for the assignment of the relative stereochemistry at the hydroxyl-bearing carbons.

Elucidation of ¹³C NMR Chemical Shifts and Heteroatom Effects

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization state and the presence of nearby electronegative atoms or heteroatoms.

The introduction of heteroatoms such as sulfur or tellurium into the alkyl chain of fatty acid esters significantly influences the ¹³C NMR chemical shifts, particularly for the carbons adjacent to the heteroatom and the carbons of the alkyne group.

Sulfur: In acetylenic thia fatty esters, the sulfur atom exerts a notable effect on the acetylenic carbons. It causes a shielding effect (an upfield shift) on the acetylenic carbon that is closer to it and a deshielding effect (a downfield shift) on the more distant acetylenic carbon. semanticscholar.org

Tellurium: The "heavy atom" effect of tellurium leads to strong upfield shifts for the carbon atoms to which it is directly bonded. organicchemistrydata.org In studies of acetylenic tellura fatty acid esters, a tellurium atom induces a very strong shielding effect (approximately -27.10 ppm) on the adjacent α-methylene carbon. sci-hub.se Conversely, it causes weak deshielding effects on the β- and γ-methylene carbons (approximately +2.62 ppm and +2.34 ppm, respectively). sci-hub.se This strong shielding can shift the signals of carbons located between the tellurium atom and the triple bond significantly upfield in the ¹³C NMR spectrum. sci-hub.se For alkyl hex-1-ynyl tellurides, a characteristic shielding effect is observed for the sp3 and sp carbons directly attached to the tellurium atom, while the other sp carbon of the alkyne is deshielded. researchgate.net

Table 2: Influence of Heteroatoms on ¹³C NMR Chemical Shifts in Fatty Acid Ester Analogues

| Heteroatom | Position of Carbon | Effect | Approximate Shift (ppm) |

| Sulfur | Proximal Acetylenic Carbon | Shielding (Upfield) | Varies |

| Sulfur | Distal Acetylenic Carbon | Deshielding (Downfield) | Varies |

| Tellurium | α-Methylene Carbon | Shielding (Upfield) | -27.10 |

| Tellurium | β-Methylene Carbon | Deshielding (Downfield) | +2.62 |

| Tellurium | γ-Methylene Carbon | Deshielding (Downfield) | +2.34 |

Note: The shift values are substituent effects relative to a basic value and are derived from studies on acetylenic tellura fatty acid esters.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR spectroscopy provides a more detailed picture of molecular structure by spreading information across two frequency axes, resolving overlapping signals found in 1D spectra and revealing correlations between different nuclei. wikipedia.orgnationalmaglab.org For a molecule like this compound, several 2D NMR experiments are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). libretexts.org In this compound, a COSY spectrum would show cross-peaks connecting adjacent methylene (-CH₂-) groups along the aliphatic chain. For example, the protons at C-7 would show a correlation to the propargylic protons at C-10, and the protons at C-10 would correlate with those at C-11, confirming the sequence of the carbon chain around the alkyne.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹JCH). wikipedia.orgyoutube.com It is exceptionally useful for assigning carbon signals based on their attached, and often more easily assigned, proton signals. For this compound, the HSQC spectrum would show a correlation between the methoxy (B1213986) protons (~3.67 ppm) and the methoxy carbon (~51.4 ppm), and between each methylene proton signal and its corresponding methylene carbon signal along the chain. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). magritek.com This is crucial for piecing together the molecular skeleton, especially around non-protonated (quaternary) carbons. For this compound, the key application would be to confirm the position of the triple bond. The propargylic protons at C-7 and C-10 would show HMBC correlations to the acetylenic carbons at C-8 and C-9. magritek.com Similarly, the protons on C-2 would show a correlation to the carbonyl carbon (C-1), confirming the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. While more commonly used for determining the stereochemistry and 3D structure of complex molecules like proteins, its application to a flexible linear molecule like this compound is less critical for basic structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on standard additivity rules and data from analogous fatty acid methyl esters.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 1 (C=O) | - | ~174.3 | - | - |

| OCH₃ | ~3.67 (s) | ~51.4 | C-1 | - |

| 2 | ~2.30 (t) | ~34.1 | C-1, C-3, C-4 | H-3 |

| 3 | ~1.63 (p) | ~24.9 | C-2, C-4, C-5 | H-2, H-4 |

| 7 | ~2.15 (t) | ~18.6 | C-5, C-6, C-8, C-9 | H-6 |

| 8 (C≡) | - | ~80.5 | - | - |

| 9 (C≡) | - | ~80.5 | - | - |

| 10 | ~2.15 (t) | ~18.6 | C-8, C-9, C-11, C-12 | H-11 |

| 17 | ~1.2-1.4 (m) | ~22.7 | C-15, C-16, C-18 | H-16 |

| 18 | ~0.88 (t) | ~14.1 | C-16, C-17 | H-17 |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For fatty acid methyl esters (FAMEs), electron ionization (EI) is a common method. nih.govnih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 294, corresponding to its molecular formula C₁₉H₃₄O₂. While the molecular ion peak for long-chain esters can sometimes be weak, it is crucial for confirming the molecular weight.

The fragmentation of FAMEs under EI conditions follows predictable pathways. libretexts.org Key fragmentation patterns for this compound would include:

Alpha-cleavage to the carbonyl group, resulting in the loss of the methoxy radical (•OCH₃) to give a prominent ion at m/z 263 ([M-31]⁺).

McLafferty rearrangement , characteristic of esters, which would produce a prominent ion at m/z 74. This ion corresponds to the rearranged fragment [CH₃OC(OH)=CH₂]⁺• and is a hallmark of methyl esters.

Cleavage of C-C bonds along the hydrocarbon chain, resulting in a series of carbocation fragments separated by 14 mass units (-CH₂- group). msu.edu

Cleavage around the triple bond is particularly diagnostic for locating its position. A study of isomeric methyl octadecynoates demonstrated that each isomer produces a unique mass spectrum, allowing for their differentiation. researchgate.net For this compound, cleavage at the C-7/C-8 and C-9/C-10 bonds (the propargylic positions) is expected to yield characteristic fragments. Cleavage between C-7 and C-8 would lead to fragments that help pinpoint the alkyne unit starting at position 8.

Table 2: Expected Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 294 | [C₁₉H₃₄O₂]⁺• | Molecular Ion (M⁺•) |

| 263 | [M - OCH₃]⁺ | Alpha-cleavage at the ester |

| 74 | [C₃H₆O₂]⁺• | McLafferty Rearrangement |

| Variable | [CₙH₂ₙ₋₅]⁺, [CₙH₂ₙ₋₃]⁺ | Cleavage around the triple bond |

| Variable | [CH₃OCO(CH₂)ₙ]⁺ | Cleavage along the hydrocarbon chain |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. scirp.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its ester and alkyne functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would appear in the range of 1750-1735 cm⁻¹. docbrown.info

C-O Stretch: The C-O single bond stretches of the ester group would produce strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹.

C-H Stretches: Absorptions from the C(sp³)-H bonds of the methylene and methyl groups would be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). wpmucdn.com

C≡C Stretch: The key feature for the alkyne is the carbon-carbon triple bond stretch. For an internal, non-symmetrical alkyne like that in this compound, this vibration gives rise to a weak to medium, sharp absorption in the range of 2260-2100 cm⁻¹. orgchemboulder.comjove.com Symmetrically substituted alkynes may not show this band at all, but the asymmetry in this molecule should make it visible. Since it is not a terminal alkyne, there will be no sharp ≡C-H stretch around 3300 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar C=O group gives a strong IR signal, its Raman signal is typically weak. Conversely, the non-polar C≡C triple bond, which can have a weak IR signal, often produces a strong and sharp signal in the Raman spectrum, making it an excellent technique for confirming the presence of the alkyne. acs.org The C≡C stretching frequency appears in a relatively "clear" window of the vibrational spectrum, making it a sensitive probe. acs.orgaip.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H (sp³) | Stretch | 2960-2850 | 2960-2850 | Strong (IR), Medium (Raman) |

| C≡C (Internal) | Stretch | 2260-2100 | 2260-2100 | Weak-Medium (IR), Strong (Raman) |

| C=O (Ester) | Stretch | 1750-1735 | ~1740 | Strong (IR), Weak (Raman) |

| C-O (Ester) | Stretch | 1250-1000 | Variable | Strong (IR), Variable (Raman) |

| CH₂ / CH₃ | Bend | 1470-1370 | 1470-1370 | Medium (IR & Raman) |

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to detect conjugated systems and other chromophores.

Simple, non-conjugated chromophores absorb light in the ultraviolet region, often at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. Alkynes, like alkenes, are an example of such a chromophore. libretexts.org An isolated triple bond, as found in this compound, exhibits strong absorption but only at wavelengths in the far UV region (e.g., ethyne (B1235809) absorbs at 150 nm and 173 nm). libretexts.org

For a significant absorption to occur in the accessible UV-Vis range (200-800 nm), the triple bond would need to be in conjugation with other π-systems, such as other double or triple bonds, or aromatic rings. Since the triple bond in this compound is isolated within a long saturated alkyl chain, it is not part of a conjugated system. Therefore, the compound is not expected to show any significant absorption bands in a standard UV-Vis spectrum. This lack of absorption provides negative evidence, confirming the absence of extended conjugation in the molecule's structure.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS) for Mixture Analysis

The analysis of fatty acids from natural or synthetic sources often involves complex mixtures of isomers and homologs. Coupling a separation technique like gas chromatography (GC) with a detection and identification technique like mass spectrometry (GC-MS) is the method of choice for analyzing such mixtures. ifremer.frmpg.de

In a typical GC-MS analysis of fatty acids, the components are first converted to their more volatile methyl esters (FAMEs), a process known as derivatization. uib.noekb.eg

Gas Chromatography (GC): The FAME mixture is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov Generally, for a homologous series of FAMEs, the retention time increases with chain length. The position of the triple bond in isomeric octadecynoates can also influence retention time, allowing for their potential separation. nih.gov

Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. acs.org By comparing the obtained mass spectrum with libraries of known FAME spectra (like the NIST library) and by interpreting the fragmentation pattern as described in section 5.2, each component can be identified. nih.gov The combination of retention time from the GC and the mass spectrum from the MS provides a highly confident identification of compounds like this compound, even within a complex biological matrix. nih.govresearchgate.net

This powerful coupling technique allows for both the qualitative identification and quantitative analysis of individual fatty acids in a sample. nih.gov

Mechanistic Studies of Reactions Involving Methyl 8 Octadecynoate

Investigation of Reaction Pathway Mechanisms

The investigation of reaction mechanisms for methyl 8-octadecynoate and related long-chain acetylenic esters involves a combination of experimental techniques and theoretical modeling. These studies elucidate the stepwise sequence of elementary reactions that lead from reactants to products.

Palladium-Catalyzed Cyclization Reactions: While direct studies on this compound are limited, extensive research on analogous acetylenic acids and esters reveals detailed mechanistic pathways for palladium-catalyzed reactions. These reactions are powerful tools for synthesizing complex heterocyclic structures. A plausible mechanism for a domino cycloisomerization/cyclocondensation reaction involves several key steps. mdpi.com The process is initiated by the palladium catalyst, which is essential for the initial cycloisomerization of the acetylenic compound to form a reactive enol lactone intermediate. mdpi.com This intermediate is then subject to nucleophilic attack, for instance by an o-amino derivative, leading to the formation of a ketoamide. mdpi.com Subsequent acid-catalyzed cyclization and dehydration steps generate an N-acyliminium intermediate, which undergoes a final lactamization to yield the polyheterocyclic product. mdpi.com The entire sequence represents a cascade process where multiple bonds are formed in a single operation. mdpi.comacs.org

Dehydrochlorination and Elimination Pathways: The formation of the alkyne bond in molecules like this compound often proceeds through elimination reactions of vicinal or vinylic halides. Studies on the alkaline dehydrochlorination of diastereoisomeric sodium 9,10-dichlorooctadecanoates show that the reaction proceeds in stages. scispace.com The first step is the elimination of one mole of hydrogen chloride to form a vinylic monochloride intermediate. scispace.com Under more forcing conditions, a second mole of HCl is eliminated, which can lead to the formation of an alkyne or an allene (B1206475) (a compound with adjacent double bonds, C=C=C), confirmed by spectroscopic methods. scispace.com

Mass Spectrometric Fragmentation Mechanisms: Under electron impact mass spectrometry (EI-MS), this compound undergoes predictable fragmentation, which helps in its structural identification. The molecular ion (M⁺·) is formed by the ejection of an electron. orgchemboulder.com This radical cation is unstable and fragments via cleavage of bonds. For long-chain methyl esters, fragmentation patterns often involve cleavage of C-C bonds, leading to a series of alkyl and alkenyl carbocations. msu.edu A characteristic fragmentation for methyl esters is the McLafferty rearrangement if a γ-hydrogen is available, although cleavage next to the carbonyl group to lose the alkoxy group (·OCH₃) is also common. libretexts.orglibretexts.org The unique position of the triple bond in each isomeric methyl octadecynoate results in a distinct mass spectrum, allowing for their differentiation. researchgate.net

Table 1: Proposed Mechanistic Pathway for Palladium-Catalyzed Domino Reaction of an Acetylenic Moiety

| Step | Description | Key Intermediate(s) | Catalyst/Reagent Role |

|---|---|---|---|

| 1 | Initial Cycloisomerization | Enol Lactone | Palladium(II) catalyst activates the alkyne for intramolecular attack. |

| 2 | Nucleophilic Attack | Ketoamide | A dinucleophile (e.g., o-aminobenzylamine) opens the lactone ring. |

| 3 | Cyclization/Dehydration | N-Acyliminium Ion | Acidic conditions promote the formation of the iminium ion. |

| 4 | Final Lactamization | Polyheterocyclic Product | Intramolecular attack of the second nucleophilic group to form the final ring system. |

Stereochemical Control and Selectivity in Synthetic Transformations

Stereochemical control is paramount in synthesis, aiming to produce a single, desired stereoisomer. For this compound, this primarily concerns reactions that create new stereocenters or convert the alkyne into a stereodefined alkene.

Stereoselectivity in Alkyne Formation: The formation of the triple bond can be highly stereoselective. The base-promoted dehydrochlorination of haloalkanes is a classic example of an anti-elimination reaction. Studies on the elimination reactions of diastereomeric 9,10-dichloro- and 9(10)-chloro-10(9)-hydroxyoctadecanoates demonstrate that these reactions proceed via a trans-elimination mechanism, where the departing hydrogen and chlorine atoms are on opposite sides of the C-C bond. scispace.com This stereochemical requirement means that the threo and erythro diastereomers of the starting material react through different conformations to produce the alkene and subsequently the alkyne, influencing their relative reaction rates. scispace.com

Stereospecificity in Biosynthesis: In biological systems, enzyme-catalyzed reactions exhibit absolute stereospecificity. The biosynthesis of unsaturated fatty acids, such as oleic and linoleic acid, from saturated precursors involves desaturase enzymes. Studies using deuterium-labeled stearic acid precursors have shown that the removal of two hydrogen atoms to form a double bond is stereospecific, involving the removal of a pair of hydrogen atoms with a cis relative configuration. nih.gov Furthermore, it was demonstrated that the hydrogen atoms removed have a specific absolute configuration (D-configuration), indicating a highly controlled enzymatic mechanism. nih.gov

Stereoselective Reduction of the Alkyne: The triple bond of this compound can be selectively reduced to form either a cis-(Z) or trans-(E) alkene, depending on the reagents and conditions employed.

Cis (Z)-Alkene Formation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) allows for the syn-addition of two hydrogen atoms to the same face of the alkyne, stereoselectively producing the cis-alkene, methyl (Z)-8-octadecenoate. cdnsciencepub.comyoutube.com

Trans (E)-Alkene Formation: The reduction of the alkyne with sodium or lithium metal in liquid ammonia (B1221849) proceeds via a dissolving metal reduction mechanism. This pathway involves a radical anion intermediate and results in the anti-addition of hydrogen atoms, yielding the thermodynamically more stable trans-alkene, methyl (E)-8-octadecenoate. youtube.com

Table 2: Reagents for Stereoselective Reduction of the Alkyne in this compound

| Reagent(s) | Stereochemical Outcome | Product | Mechanism Type |

|---|---|---|---|

| H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition | cis-(Z)-alkene | Catalytic Hydrogenation |

| Na or Li, liquid NH₃ | Anti-addition | trans-(E)-alkene | Dissolving Metal Reduction |

Kinetic and Thermodynamic Aspects of Reaction Systems

The study of kinetics (reaction rates) and thermodynamics (energy changes and stability) provides quantitative insight into the reactions of this compound. While specific data for this exact molecule is scarce, analysis of analogous systems provides valuable information.

Kinetic Studies of Related Reactions: The rate at which a reaction proceeds is influenced by factors such as temperature, concentration, and the intrinsic reactivity of the molecules, which is reflected in the activation energy.

Elimination Reactions: The kinetics of the alkaline dehydrochlorination of diastereomeric sodium 9,10-dichlorooctadecanoates show a significant rate difference between isomers. At 298 K, the rate constant for the threo isomer is five times greater than that for the erythro isomer (k_threo / k_erythro = 5.0). scispace.com This kinetic difference is attributed primarily to the different ground state energies of the reactive conformations required for the necessary trans-elimination geometry. scispace.com

Ozonolysis: The reaction of alkynes with ozone is generally slower than the reaction with corresponding alkenes. Kinetic studies of ozonolysis show that the second-order rate constants for alkynes are typically around 10² M⁻¹s⁻¹, whereas for olefins they are much higher (10³–10⁶ M⁻¹s⁻¹). acs.org Correspondingly, the activation energies for alkyne ozonolysis are significantly higher (36.7–48.1 kJ mol⁻¹) compared to those for olefins (17.4–37.7 kJ mol⁻¹), indicating a higher energy barrier for the reaction to occur. acs.org

Esterification: The Fischer esterification to form the methyl ester group is reversible and acid-catalyzed. Kinetic measurements for the esterification of various fatty acids show that the reaction follows second-order kinetics. ucr.ac.cr The activation energy is sensitive to steric hindrance; for example, the esterification with methanol (B129727) has a lower activation energy (42 kJ/mol) than with more hindered secondary alcohols like isopropanol (B130326) (approx. 64 kJ/mol). ucr.ac.cr

Thermodynamic Considerations: Thermodynamics governs the position of equilibrium and the relative stability of isomers. The heat of hydrogenation (the enthalpy change upon addition of H₂) is a key thermodynamic parameter used to compare the stability of unsaturated compounds. 182.160.97 For instance, the heats of hydrogenation for cis- and trans-2-butene show that the trans isomer is more stable (releases less heat upon hydrogenation) than the cis isomer due to reduced steric strain. 182.160.97 By analogy, methyl (E)-8-octadecenoate, the trans product of alkyne reduction, is thermodynamically more stable than its cis counterpart, methyl (Z)-8-octadecenoate. The Fischer esterification reaction itself is nearly thermoneutral, with an average standard enthalpy change (ΔH°) of -3 ± 2 kJ/mol, meaning it does not pose significant challenges for heat management in industrial processes. ucr.ac.cr

Table 3: Kinetic and Thermodynamic Data for Analogous Reaction Systems

| Reaction Type | System Studied | Parameter | Value | Significance |

|---|---|---|---|---|

| Dehydrochlorination | Diastereomeric 9,10-Dichlorooctadecanoates | Rate Constant Ratio (k_threo/k_erythro) | 5.0 (at 298 K) | Demonstrates kinetic resolution based on stereochemistry. scispace.com |

| Ozonolysis | Various Alkynes | Activation Energy (Ea) | 36.7–48.1 kJ mol⁻¹ | Indicates a higher energy barrier for alkyne vs. alkene ozonolysis. acs.org |

| Esterification | Fatty Acids with Isopropanol | Activation Energy (Ea) | ~64 kJ/mol | Shows the effect of steric hindrance on reaction kinetics. ucr.ac.cr |

| Hydrogenation | cis/trans-2-Butene | ΔH° (Hydrogenation) | trans is 4 kJ/mol more stable | Illustrates the greater thermodynamic stability of trans alkenes. 182.160.97 |

| Esterification | Fischer Esterification | ΔH° (Reaction) | -3 ± 2 kJ/mol | Indicates the reaction is nearly thermoneutral. ucr.ac.cr |

Applications in Advanced Materials Science and Polymer Chemistry

Synthesis of Monomers for Bio-based Polymers

The internal alkyne functionality of Methyl 8-octadecynoate makes it a prime candidate for conversion into a variety of polymerizable monomers. One of the most significant pathways is through cyclotrimerization, a reaction where three alkyne units combine to form an aromatic ring. While direct studies on this compound are limited, research on its close isomer, methyl 9-octadecynoate, demonstrates the viability of this approach.

In a notable study, methyl 9-octadecynoate was used to synthesize a bio-based aromatic triol. acs.orgmdpi.com This process involves a transition-metal-catalyzed cyclotrimerization to create a substituted benzene (B151609) ring, followed by the reduction of the methyl ester groups to primary hydroxyl groups. acs.orgmdpi.com This transformation converts the fatty acid methyl ester into a trifunctional monomer, which can then be used to build cross-linked polymer networks. acs.org The long aliphatic side chains originating from the fatty acid are retained, imparting flexibility and hydrophobicity to the final polymer. ethernet.edu.et

This synthetic strategy highlights how this compound can serve as a precursor to rigid aromatic monomers, which are typically derived from petroleum feedstocks. The ability to generate such structures from a renewable source is a significant step towards more sustainable polymer production. mdpi.com

Table 1: Synthetic Pathway from Alkyne Fatty Acid Methyl Ester to Aromatic Triol Monomer

| Step | Reaction | Reagents/Catalyst | Intermediate/Product | Functional Group Transformation |

| 1 | Cyclotrimerization | Transition-metal catalyst (e.g., Pd/C) | Substituted benzene ring with three methyl ester side chains | Alkyne → Aromatic Ring |

| 2 | Reduction | Reducing agent (e.g., LiAlH₄) | Aromatic triol | Methyl Ester → Primary Hydroxyl |

Development of Methyl Ester-Containing Biobased Polyols

Polyols are a cornerstone of polyurethane chemistry, acting as the soft segment in the final polymer. The development of bio-based polyols from vegetable oils is a major area of research, aimed at replacing petroleum-derived polyether and polyester (B1180765) polyols. ethernet.edu.etresearchgate.net this compound can be effectively converted into polyols through several chemical routes.

Building on the cyclotrimerization reaction described previously, the resulting aromatic intermediate with three methyl ester groups can be reduced to form a triol. acs.orgmdpi.com These triols are valuable for creating rigid polyurethane foams and coatings due to their higher functionality (three hydroxyl groups) and the rigid aromatic core. ethernet.edu.etethernet.edu.et

Alternatively, the alkyne group in this compound can be functionalized through thiol-yne coupling. This "click chemistry" reaction allows for the efficient and specific addition of thiol-containing molecules across the triple bond. By using a thiol with a hydroxyl group, such as 2-mercaptoethanol, hydroxyl functionality can be introduced directly onto the fatty acid chain. researchgate.net This method allows for the synthesis of polyols with varying hydroxyl numbers and functionalities, which in turn allows for the tailoring of polyurethane properties. ethernet.edu.et

Another established method for creating polyols from unsaturated fatty acids involves epoxidation of the double bond, followed by ring-opening. mdpi.com For an alkyne-containing ester like this compound, the triple bond would first need to be partially hydrogenated to a double bond before epoxidation could occur.

Strategies for Polymerization and Copolymerization

Once converted into functional monomers like polyols, derivatives of this compound can be polymerized to create a range of materials. The most direct application is in the synthesis of polyurethanes. The bio-based polyols, whether they are aromatic triols or aliphatic polyols, readily react with various diisocyanates (such as MDI or TDI) in a polyaddition reaction to form polyurethane networks. acs.orgethernet.edu.et The properties of these polyurethanes are highly tunable based on the structure of the polyol and the isocyanate used. ethernet.edu.et For instance, polyols with long aliphatic chains from this compound can act as internal plasticizers, enhancing the flexibility of the resulting material.

Beyond polyurethanes, monomers derived from this compound can be used in other polymerization techniques. For example, the fatty acid itself can be functionalized to create acrylic monomers. google.comrsc.org By converting the carboxylic acid end to an acrylate (B77674) or methacrylate (B99206) group, a monomer suitable for free-radical polymerization is formed. This allows for the incorporation of the long, hydrophobic C18 chain into acrylic polymers.

Copolymerization offers another avenue to tailor material properties. wikipedia.org Bio-based monomers from this compound can be copolymerized with conventional petroleum-based monomers. For example, a diol derived from this fatty acid ester could be used as a co-monomer in the production of copolyesters, modifying their thermal and mechanical properties. This approach allows for the incremental introduction of renewable content into existing polymer systems, improving their sustainability profile while achieving specific performance characteristics. wikipedia.org

Formation of Grafted Latices and Polymer Composites

Graft polymerization is a powerful technique to modify the surface and bulk properties of existing polymers. mdpi.com This process involves attaching polymer chains (grafts) onto a main polymer backbone. Monomers derived from this compound are attractive candidates for grafting, primarily to impart hydrophobicity and flexibility.

For instance, an acrylate or methacrylate monomer derived from this fatty acid could be graft-polymerized onto a hydrophilic backbone like cellulose (B213188) or starch. ijcce.ac.irscirp.org This would create a material with a modified surface, potentially improving its water resistance and compatibility with non-polar matrices. Such modifications are relevant in applications like coatings, packaging, and bio-based composites. The grafting process can be initiated by various methods, including chemical initiators or radiation. marquette.edumdpi.com

In the realm of polymer composites, polyurethanes derived from this compound-based polyols can serve as the matrix material. These bio-based polyurethane resins can be reinforced with natural fibers (such as sisal, flax, or cellulose) or conventional reinforcements (like glass fibers) to create composite materials. ijcce.ac.ir The long aliphatic chains in the polyurethane matrix can improve the interfacial adhesion with certain fibers and enhance the impact strength of the composite.

Table 2: Potential Polymerization and Modification Strategies

| Strategy | Monomer Type | Resulting Polymer/Material | Key Property Modification |

| Polyaddition | Polyol (from this compound) + Diisocyanate | Polyurethane | Introduction of renewable content, flexibility |

| Free-Radical Polymerization | Acrylate/Methacrylate (from this compound) | Polyacrylate | Hydrophobicity, plasticization |

| Copolymerization | Diol/Diacid (from this compound) | Copolyester, Copolyamide | Modified thermal properties, flexibility |

| Graft Polymerization | Acrylate/Methacrylate (from this compound) | Grafted Cellulose/Starch | Surface hydrophobicity, water resistance |

Exploration in Thermoresponsive Polymer Systems

Thermoresponsive polymers are "smart" materials that exhibit a sharp change in solubility in response to temperature variations. mdpi.com A common type displays a Lower Critical Solution Temperature (LCST), below which the polymer is soluble and above which it phase-separates. mdpi.com Poly(N-isopropylacrylamide) (PNIPAM) is a well-studied example. nih.gov

This compound, with its long C18 aliphatic chain, is an ideal candidate for creating hydrophobic monomers to modify thermoresponsive systems. mdpi.com By converting it into a polymerizable form, such as an acrylate or methacrylate, it can be copolymerized with monomers like N-isopropylacrylamide. The inclusion of the long fatty chain into the polymer structure would significantly increase its hydrophobicity. nih.gov This would allow for the fine-tuning of the LCST to a desired temperature, for example, close to physiological temperature for biomedical applications like drug delivery or tissue engineering. researchgate.net The long alkyl chains could also form hydrophobic microdomains within the polymer structure, influencing the self-assembly of the polymer in aqueous solutions. nih.gov

Biocatalytic and Enzymatic Transformations

Microbial Lipase-Catalyzed Reactions on Acetylenic Fatty Esters

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. nih.gov Their utility extends to various organic synthesis reactions, including esterification and transesterification. mdpi.comresearchgate.net The behavior of lipases towards acetylenic fatty esters, which contain one or more triple bonds, has been a subject of specific investigation. gerli.com

Studies have shown that the position of the acetylenic bond and the chain length of the fatty acid can significantly influence the catalytic activity of different microbial lipases. nih.govnih.gov For instance, in the esterification of various acetylenic fatty acids, lipases from Aspergillus niger and Candida rugosa displayed poor biocatalytic activity. nih.gov Conversely, 10-undecynoic acid showed high conversion rates with several lipases. nih.gov Notably, 6-octadecynoic acid was resistant to esterification by lipases from Candida cylindracea, Pseudomonas cepacia, and porcine pancreas but was esterified by lipases from Rhizomucor miehei and Candida antarctica. nih.gov In comparison to their olefinic counterpart, oleic acid, the conversion of acetylenic fatty acids to esters is generally slower. nih.gov

Table 1: Lipase-Catalyzed Esterification of Acetylenic Fatty Acids

| Acetylenic Fatty Acid | Lipase Source | Conversion/Activity |

|---|---|---|

| 2-Nonynoic acid | Candida antarctica (Novozyme 435) | 42% butyl ester after 48h |

| 10-Undecynoic acid | Various lipases | Highest conversion rate |

| 6-Octadecynoic acid | C. cylindracea, P. cepacia, Porcine pancreatic lipase | Marked resistance |

| 6-Octadecynoic acid | R. miehei, C. antarctica (Novozyme 435) | Significant esterification |

| 9-Octadecynoic acid | Various lipases (excluding A. niger, C. rugosa) | Readily esterified |

This table summarizes the findings on the esterification of various acetylenic fatty acids catalyzed by different microbial lipases.

The enzymatic hydrolysis of triacylglycerols (TGs) containing acetylenic fatty acids further illustrates the substrate specificity of microbial lipases. nih.gov In a study on symmetrical acetylenic TGs, Novozyme 435 from Candida antarctica, which is efficient for esterification, showed significant resistance to hydrolyzing glycerol (B35011) tri-(9-octadecynoate) and glycerol tri-(13-docosynoate). nih.govresearchgate.net In contrast, Lipolase 100T from Humicola lanuginosa rapidly hydrolyzed acetylenic TGs. nih.govresearchgate.net

Lipase PS-D from Pseudomonas cepacia exhibited resistance specifically towards the hydrolysis of glycerol tri-(6-octadecynoate). nih.govresearchgate.net Lipases from Candida cylindracea (CCL) and Candida rugosa (AY-30) were capable of catalyzing the release of 10-undecynoic acid and 9-octadecynoic acid from their respective TGs. nih.gov These findings highlight the ability of certain lipases to distinguish subtle differences in the molecular structure of the acyl groups within the triacylglycerol substrate, such as the position of the triple bond and the length of the carbon chain. nih.govresearchgate.net

Enzymatic Functionalization and Derivatization

The enzymatic functionalization of fatty acids allows for the creation of valuable chemicals. frontiersin.org While specific studies on the enzymatic functionalization of methyl 8-octadecynoate are not extensively detailed in the provided results, the broader context of fatty acid biotransformation suggests potential pathways. For instance, enzymes like lipoxygenases, cytochrome P450s, and hydratases are known to introduce functional groups such as hydroxyl groups into fatty acid chains. frontiersin.orgd-nb.info These reactions can lead to the synthesis of hydroxy fatty acids, which have various industrial applications. frontiersin.org The production of such derivatives from acetylenic precursors like this compound could be a promising area for future research.

Microbial Biotransformation Pathways (e.g., Biomethylenation)

Microorganisms possess diverse metabolic pathways for modifying fatty acids. nih.govfrontiersin.org One such transformation is biomethylenation, which involves the addition of a methylene (B1212753) group across a double bond to form a cyclopropane (B1198618) ring. acs.org This reaction is catalyzed by cyclopropane fatty acid synthase. acs.org While the direct biomethylenation of an acetylenic bond in this compound is not documented in the search results, studies on related unsaturated fatty acids provide a basis for potential biotransformations. cdnsciencepub.com For example, the conversion of oleic acid to its cyclopropane derivative has been studied in Lactobacillus plantarum. cdnsciencepub.com The presence of the triple bond in methyl 8-octadecynoic acid would likely present a different substrate for such enzymatic systems, potentially leading to novel cyclopropanated or otherwise modified products.

Studies on Enzyme Inhibition by Thia Fatty Acids

Thia fatty acids, where a methylene group in the carbon chain is replaced by a sulfur atom, are valuable tools for studying fatty acid metabolism and enzyme inhibition. nih.gov Although not direct derivatives of this compound, their study provides insights into enzyme-substrate interactions that could be relevant. For example, 9-thia stearate (B1226849) is a potent inhibitor of the ∆9-desaturase enzyme, which is responsible for introducing a double bond into stearic acid. nih.gov This inhibition is crucial in understanding the regulation of unsaturated fatty acid biosynthesis. nih.gov Furthermore, 4-thia fatty acids have been shown to inhibit fatty acid oxidation, leading to the accumulation of specific metabolites that can inhibit key enzymes like carnitine palmitoyltransferase II (CPT-II). nih.gov These studies on thia fatty acids underscore how structural analogues can be used to probe and modulate the activity of enzymes involved in fatty acid metabolism.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nonynoic acid |

| 10-Undecynoic acid |

| 6-Octadecynoic acid |

| 9-Octadecynoic acid |

| 13-Docosynoic acid |

| Oleic acid |

| Glycerol tri-(9-octadecynoate) |

| Glycerol tri-(13-docosynoate) |

| Glycerol tri-(6-octadecynoate) |

| 9-Thia stearate |

Future Research Trajectories and Interdisciplinary Outlook

Emerging Methodologies in Acetylenic Fatty Acid Chemistry

The reactivity of the alkyne group in methyl 8-octadecynoate is central to its potential. Modern synthetic methods are providing increasingly efficient and selective ways to transform this functional group, moving beyond traditional approaches.

Alkyne Metathesis: This powerful catalytic reaction, which breaks and reforms carbon-carbon triple bonds, has become a cornerstone for acetylenic chemistry. beilstein-journals.org Recent developments have produced highly active molybdenum and tungsten alkylidyne catalysts that exhibit remarkable functional group tolerance. beilstein-journals.orgresearchgate.net These advanced systems allow for reactions like ring-closing alkyne metathesis (RCAM) and acyclic diyne metathesis (ADIMET) under milder conditions, which is crucial for complex molecules like fatty acid esters. beilstein-journals.orgacs.org For instance, ene-yne cross-metathesis can be used to transform fatty acid derivatives into valuable conjugated dienes, which are important building blocks in polymer chemistry. nih.govifpenergiesnouvelles.fr The application of these catalysts to this compound could enable the synthesis of novel dimers, oligomers, and polymers with precisely controlled structures.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and environmentally benign reaction conditions. While research into the biocatalysis of acetylenic fatty acids is still an expanding field, enzymes like lipases have been studied for their ability to catalyze esterification reactions of some acetylenic fatty acids. acs.org Furthermore, fatty acid hydratases (FAHs) are a class of enzymes that catalyze the addition of water across a double bond, and the exploration of their activity on triple bonds could lead to new hydroxy fatty acid derivatives. nih.gov The specificity of enzymes could allow for regioselective modifications of this compound that are challenging to achieve with conventional chemical methods. acs.orgnih.gov

The table below summarizes key emerging synthetic methodologies applicable to acetylenic fatty acids.

| Methodology | Key Advantages | Potential Application for this compound |

| Alkyne Metathesis | High efficiency, C-C triple bond formation, functional group tolerance. beilstein-journals.orgresearchgate.net | Synthesis of symmetric and asymmetric long-chain diynes, macrocycles, and polymers. |

| Ene-Yne Cross-Metathesis | Creation of conjugated 1,3-dienes. nih.gov | Introduction of diene functionality for use in cycloaddition reactions or as a monomer for polymerization. |

| Biocatalysis (e.g., Lipases, Hydratases) | High stereoselectivity and regioselectivity, mild reaction conditions, green catalysts. acs.orgnih.gov | Enantioselective synthesis of derivatives, selective hydrolysis or transesterification, and hydration to form keto- or hydroxy-derivatives. |

| Thiol-Yne Coupling | High-yield "click" reaction, formation of vinyl sulfide (B99878) linkages. researchgate.net | Synthesis of highly functionalized polyols for polyurethane production. |

Integration with Sustainable Chemistry Principles

The development and application of this compound are well-aligned with the core tenets of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgacs.orgmit.edu

The use of this compound inherently satisfies the principle of utilizing renewable feedstocks, as it can be derived from plant-based oils. chemarkconsulting.netdiva-portal.org This shifts the chemical industry's reliance away from depleting fossil resources. csic.esthieme-connect.com

Modern catalytic methods employed in its transformation, such as alkyne metathesis, adhere to the principles of atom economy and catalysis. researchgate.netacs.org Catalytic reactions are superior to stoichiometric ones as they use small amounts of a catalyst to convert large amounts of reactants, thereby minimizing waste. mit.edu The concept of atom economy is also central, aiming to maximize the incorporation of all reactant materials into the final product. acs.org

Future research will likely focus on enhancing the "greenness" of processes involving this compound by:

Designing for Energy Efficiency: Developing catalytic systems that operate at ambient temperature and pressure to reduce energy consumption. mit.edusabangcollege.ac.in

Using Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents, or developing solvent-free reaction conditions. sabangcollege.ac.inrsc.org

Designing for Degradation: Creating polymers and materials from this compound that are designed to biodegrade into innocuous products after their intended lifecycle, preventing environmental accumulation. acs.orgresearchgate.net

Potential for Novel Bio-based Chemical Feedstocks

The unique chemical structure of this compound makes it a valuable platform chemical for the synthesis of a new generation of bio-based products and materials. units.itieabioenergy.com Its long aliphatic chain imparts hydrophobicity and flexibility, while the alkyne group provides a reactive site for polymerization and functionalization.

A significant area of application is in the creation of novel bio-based polymers. researchgate.netgoogle.com For example, related alkyne fatty acid methyl esters, such as methyl 9-octadecynoate, have been used as precursors to synthesize aromatic triols through transition-metal-catalyzed cyclotrimerization. nih.govacs.org These bio-based triols can then serve as cross-linking agents in the production of polyurethane networks, creating materials with unique thermal and mechanical properties. nih.gov

The thiol-yne "click" reaction offers another pathway to convert alkyne-derivatized fatty acids into multi-functional polyols. researchgate.net These polyols are key starting materials for polyurethanes, which have widespread applications. The resulting polyurethanes derived from fatty acids are being investigated for their biocompatibility for potential use in tissue engineering. researchgate.net By incorporating the long chain of this compound, it is possible to tailor properties such as flexibility, melting temperature, and hydrophobicity in the final polymer. researchgate.net

The potential applications stemming from this compound as a feedstock are detailed below.

| Potential Product | Synthetic Pathway | Key Properties & Applications |

| Bio-based Polyurethanes | Cyclotrimerization to triols, followed by reaction with isocyanates. nih.govacs.org | Segmented polymers with tunable hard/soft segments; applications in foams, elastomers, and coatings. |

| Functionalized Polyols | Thiol-yne coupling with thiol-containing molecules. researchgate.net | Precursors for polyurethanes and polyesters with enhanced biocompatibility and tailored mechanical properties. |

| Specialty Polyesters | Co-polymerization with dicarboxylic acids. researchgate.net | Biodegradable polymers with controlled pliability and hydrophobicity for biomedical applications like drug delivery. |

| Novel Fatty Acid Monomers | Functionalization of the alkyne group (e.g., methacrylation). google.com | Reactive diluents to replace volatile organic compounds (VOCs) like styrene (B11656) in thermosetting resins, improving toughness. |